

Pantophysin (SYPL1): An In-depth Technical Guide on Isoform Expression and Function

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Abstract

Pantophysin, also known as Synaptophysin-like protein 1 (SYPL1), is a ubiquitously expressed integral membrane protein belonging to the synaptophysin/synaptobrevin family.[1] [2] It is a key component of small cytoplasmic transport vesicles and is implicated in fundamental cellular processes, including vesicle trafficking and secretion.[3][4] This technical guide provides a comprehensive overview of **pantophysin**, with a focus on its isoforms, their expression patterns, and functional roles. Detailed experimental protocols and visualizations of its molecular interactions are included to facilitate further research and therapeutic development.

Introduction to Pantophysin (SYPL1)

Pantophysin is a homolog of the well-characterized synaptic vesicle protein, synaptophysin.[2] Structurally, it is a tetraspanin-like protein with four transmembrane domains, and both its N- and C-termini facing the cytoplasm.[2] Unlike synaptophysin, whose expression is largely restricted to neurons and neuroendocrine cells, **pantophysin** is found in a wide variety of cell types and tissues.[3][4] It is considered a marker for constitutive transport vesicles, highlighting its role in general "housekeeping" functions of vesicular transport.[2][4]

Pantophysin Isoforms

The human SYPL1 gene is known to produce two main protein isoforms through alternative splicing.[1][5] These isoforms differ in their amino acid sequence, which may lead to distinct functional properties.

Table 1: Overview of Human **Pantophysin** (SYPL1) Isoforms

Isoform	UniProt ID	Amino Acid Length	Molecular Weight (Da)	Notes
Isoform 1 (Canonical)	Q16563-1	259	28,565	The most studied isoform.
Isoform 2	Q16563-2	242	26,903	Lacks a 17-amino acid segment.

Expression of Pantophysin Isoforms

Pantophysin exhibits ubiquitous but non-uniform expression across various tissues.[3] While quantitative proteomics data detailing the specific expression levels of each isoform across different human tissues are not readily available in public databases, gene-level expression data provides insights into the overall abundance of **pantophysin**.

Table 2: Gene-level Expression of **Pantophysin** (SYPL1) in Human Tissues (GTEx Data)

Tissue	Normalized Expression (TPM)
Esophagus	139.7
Liver	62.5
Adipose Tissue	High
Pancreas	Moderate
Brain	Moderate
Lung	Moderate
Skeletal Muscle	Low

Data from the Genotype-Tissue Expression (GTEx) Portal and The Human Protein Atlas. TPM = Transcripts Per Million. Note: This represents the combined expression of all isoforms.

Immunohistochemical studies have provided qualitative insights into the cellular distribution of **pantophysin**. In the liver, for instance, **pantophysin** staining is prominent in cells surrounding sinusoids but not in hepatocytes.[3] In the esophagus, it is found in squamous epithelial cells.[6] In adipose tissue, **pantophysin** mRNA levels are abundant and increase during the differentiation of adipocytes.[7]

Functional Roles of Pantophysin

Pantophysin is fundamentally involved in vesicle trafficking, a critical process for intercellular communication and cellular homeostasis. Its functions can be broadly categorized into roles in constitutive and regulated secretion.

Role in Constitutive Vesicle Trafficking

Pantophysin is a marker for small cytoplasmic vesicles (<100 nm in diameter) that are involved in constitutive secretory and endocytic pathways.[2][7] These vesicles are responsible for the continuous transport of proteins and lipids to the plasma membrane and other organelles. **Pantophysin** has been shown to colocalize with cellubrevin (VAMP3), a v-SNARE protein, in these vesicles, suggesting its involvement in the machinery of vesicle fusion.[7]

Role in Regulated Secretion

In addition to its role in constitutive trafficking, **pantophysin** is also implicated in regulated secretory pathways. A notable example is its function in adipocytes, where it is found on GLUT4-containing vesicles.[7] Insulin stimulation leads to the translocation of these vesicles to the plasma membrane, a crucial step in glucose uptake. **Pantophysin** associates with the v-SNARE protein VAMP2 in adipocytes, mirroring the interaction of synaptophysin with VAMP2 in neurons, and suggesting a role in the regulated exocytosis of GLUT4.[7]

Interaction with the SNARE Complex

The fusion of transport vesicles with their target membranes is mediated by the formation of a SNARE (Soluble NSF Attachment Protein Receptor) complex. **Pantophysin**, like its homolog synaptophysin, is thought to regulate the assembly of this complex. It directly interacts with v-

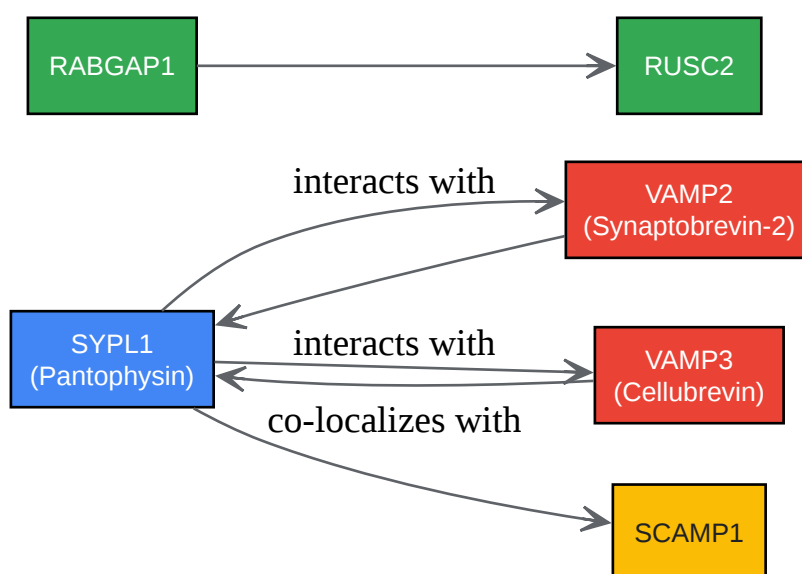
SNAREs like VAMP2 and VAMP3 (cellubrevin).[5][7] This interaction is believed to be crucial for the proper docking and fusion of vesicles. Recent studies on synaptophysin suggest a chaperone-like function in organizing SNARE proteins into a fusion-competent state, a role that may be conserved for **pantophysin**. [4][8]

Signaling Pathways and Molecular Interactions

Pantophysin functions within a complex network of protein interactions to regulate vesicle trafficking. The following diagrams, generated using Graphviz, illustrate key interactions and a proposed signaling pathway.

Pantophysin Interaction Network

The STRING database reveals a network of proteins that interact with SYPL1, including key components of the vesicle fusion machinery.

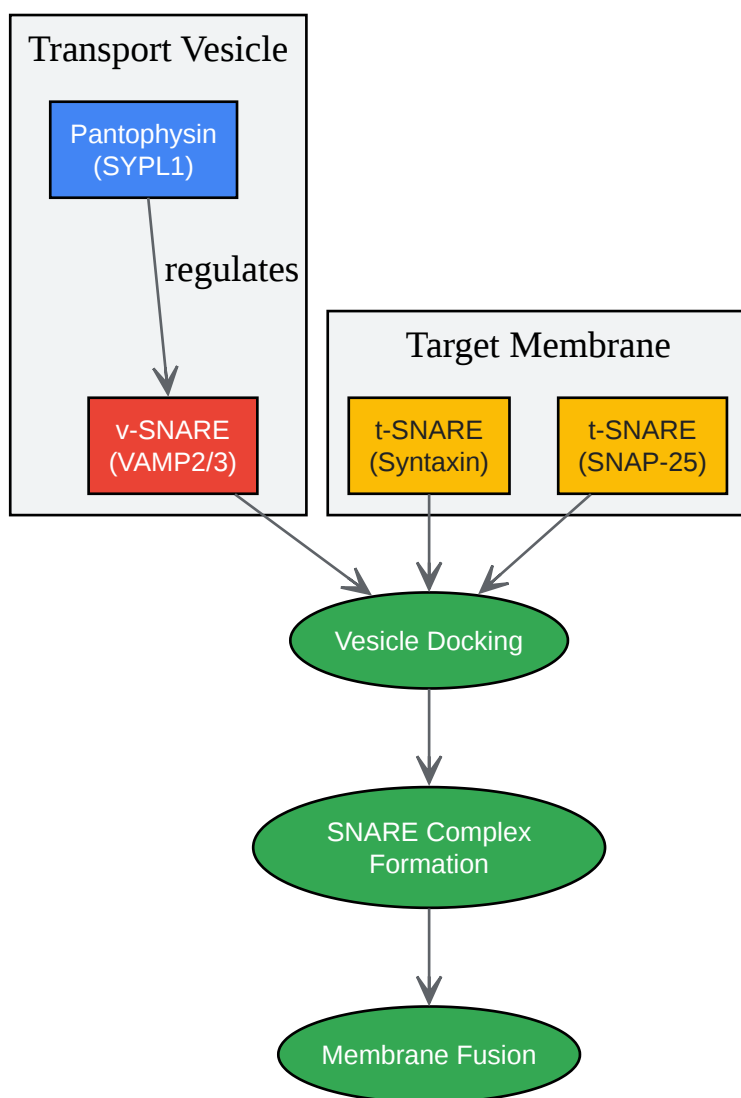


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Caption: **Pantophysin** (SYPL1) interaction network with key vesicle trafficking proteins.

Proposed Role in SNARE-Mediated Vesicle Fusion

This workflow illustrates the hypothesized role of **pantophysin** in the regulation of SNARE complex formation and subsequent vesicle fusion.



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Caption: **Pantophysin's** role in regulating SNARE-mediated vesicle fusion.

Experimental Protocols

The following are detailed methodologies for key experiments used in the study of **pantophysin**.

Western Blotting for Pantophysin Detection

This protocol is for the detection of **pantophysin** in total protein lysates from cells or tissues.

- Sample Preparation:
 - Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
 - Determine protein concentration using a BCA or Bradford assay.
 - Mix 20-40 µg of total protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE:
 - Load samples onto a 12% polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold room or with an ice pack.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against **pantophysin** (e.g., rabbit anti-SYPL1) diluted in blocking buffer overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:

- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for Pantophysin Localization

This protocol is for the localization of **pantophysin** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Immunostaining:
 - Wash slides with PBS.
 - Quench endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes.
 - Wash with PBS.
 - Block non-specific binding with 5% normal goat serum in PBST (PBS with 0.1% Triton X-100) for 1 hour.
 - Incubate with the primary anti-**pantophysin** antibody overnight at 4°C.

- Wash with PBST.
- Incubate with a biotinylated secondary antibody for 1 hour.
- Wash with PBST.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with PBST.
- Visualization and Mounting:
 - Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Immunoprecipitation (IP) of Pantophysin and Interacting Proteins

This protocol is for the isolation of **pantophysin** and its binding partners from cell lysates.

- Cell Lysis:
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Pre-clearing:
 - Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
 - Centrifuge or use a magnetic rack to remove the beads.

- Immunoprecipitation:
 - Add the primary anti-**pantophysin** antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Collect the beads by centrifugation or with a magnetic rack.
 - Wash the beads 3-5 times with ice-cold lysis buffer.
- Elution:
 - Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and heating at 95°C for 5 minutes.
 - Alternatively, for mass spectrometry analysis, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.
- Analysis:
 - Analyze the eluted proteins by Western blotting or mass spectrometry.

Conclusion and Future Directions

Pantophysin (SYPL1) is a crucial protein in the fundamental cellular process of vesicle trafficking, with roles in both constitutive and regulated secretion. Its interaction with key components of the SNARE machinery positions it as a significant regulator of membrane fusion. While two major isoforms have been identified, a detailed quantitative analysis of their differential expression and specific functions remains a key area for future research. Elucidating the precise mechanisms by which **pantophysin** isoforms modulate vesicle trafficking and their involvement in various signaling pathways will be critical for understanding their roles in health and disease, and for the potential development of novel therapeutic strategies targeting these processes. Further investigation using advanced proteomics and single-cell analysis techniques will be instrumental in unraveling the complexities of **pantophysin** isoform biology.

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